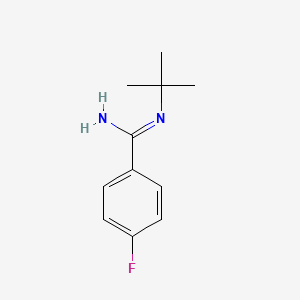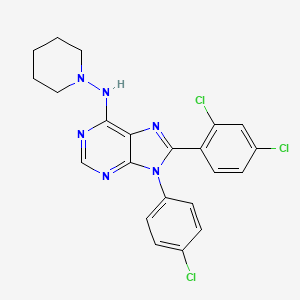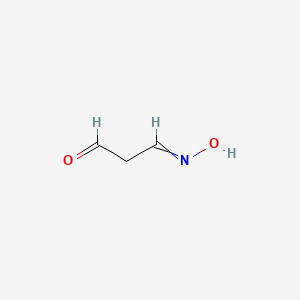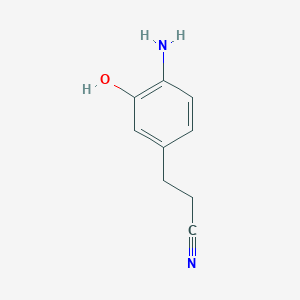
3-(4-Amino-3-hydroxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3-hydroxyphenyl)propanenitrile is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-hydroxyphenyl)propanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Amino-3-oxophenyl)propanenitrile.
Reduction: 3-(4-Amino-3-hydroxyphenyl)propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Amino-3-hydroxyphenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to generate reactive oxygen species (ROS) that induce apoptosis in cancer cells . The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanenitrile:
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and biological activities.
Uniqueness
3-(4-Amino-3-hydroxyphenyl)propanenitrile is unique due to the presence of both amino and hydroxy groups on the phenyl ring, along with a nitrile group
Properties
CAS No. |
681427-48-5 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(4-amino-3-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,12H,1-2,11H2 |
InChI Key |
BXNOPZROHZJHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
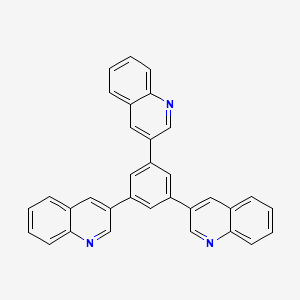


![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
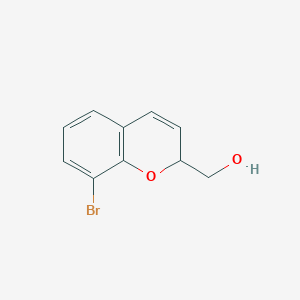
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
![2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12522287.png)
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
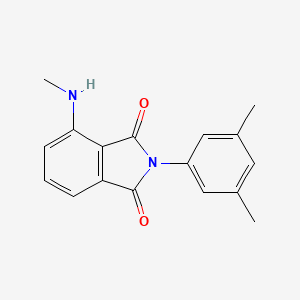
![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)
